3-Bromopyridine-4-sulfonyl fluoride
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Overview
Description
3-Bromopyridine-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H3BrFNO2S and a molecular weight of 240.05 g/mol It is a brominated pyridine derivative with a sulfonyl fluoride group attached to the fourth position of the pyridine ring
Safety and Hazards
Future Directions
The use of sulfonyl fluorides, including 3-Bromopyridine-4-sulfonyl fluoride, in the development of new synthetic methods is a promising area of research . Their balance of reactivity and stability makes them attractive for various applications, particularly their resistance to hydrolysis under physiological conditions .
Mechanism of Action
Target of Action
Sulfonyl fluoride compounds are generally known to interact with various enzymes and receptors in the body, modifying their function .
Mode of Action
It’s known that sulfonyl fluoride compounds can act as electrophiles, reacting with nucleophilic amino acid residues in proteins, leading to changes in protein function .
Biochemical Pathways
The compound’s potential to modify proteins suggests it could influence a variety of biochemical pathways depending on the specific proteins it interacts with .
Pharmacokinetics
Like other small organic molecules, it’s likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
Based on its potential to modify proteins, it could have a wide range of effects, potentially altering cellular signaling, enzyme activity, and other cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 3-Bromopyridine-4-sulfonyl fluoride. For instance, its reactivity might be affected by the pH of the environment, and its stability could be influenced by temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-bromopyridine with sulfonyl fluoride reagents under controlled conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of 3-Bromopyridine-4-sulfonyl fluoride may involve large-scale bromination and sulfonylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
3-Bromopyridine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states of the sulfur atom.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from reactions with this compound depend on the type of reaction and the reagents used. For example, substitution reactions may yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3-Bromopyridine-4-sulfonyl fluoride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Bromopyridine-4-sulfonyl fluoride include other brominated pyridine derivatives and sulfonyl fluoride-containing compounds, such as:
- 3-Bromopyridine-4-sulfonamide
- 3-Bromopyridine-4-sulfonic acid
- 4-Fluoropyridine-3-sulfonyl fluoride
Uniqueness
This compound is unique due to the presence of both a bromine atom and a sulfonyl fluoride group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
IUPAC Name |
3-bromopyridine-4-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO2S/c6-4-3-8-2-1-5(4)11(7,9)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HASYIRVLOUAZOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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